Chromium oxide (Cr8O21)

Catalog No.
S14297871
CAS No.
27133-42-2
M.F
Cr8H6O21
M. Wt
758.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromium oxide (Cr8O21)

CAS Number

27133-42-2

Product Name

Chromium oxide (Cr8O21)

IUPAC Name

chromium;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium

Molecular Formula

Cr8H6O21

Molecular Weight

758.00 g/mol

InChI

InChI=1S/8Cr.6H2O.15O/h;;;;;;;;6*1H2;;;;;;;;;;;;;;;/q;;6*+1;;;;;;;;;;;;;;;;;;;;;/p-6

InChI Key

VWOTZVCYDYLEOM-UHFFFAOYSA-H

Canonical SMILES

O[Cr](=O)(=O)O[Cr](=O)(=O)O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[Cr].[Cr]

Chromium oxide, specifically Chromium oxide (Cr8O21), is a complex inorganic compound composed of chromium and oxygen. With a molecular formula of Cr8O21, it features a unique structure characterized by pairs of edge-sharing chromium(III)–oxygen octahedra linked with single chromium(VI)–oxygen tetrahedra. This arrangement forms layered structures that are crucial for its applications in various fields, particularly in energy storage technologies . The compound has garnered attention for its potential use as a cathode material in rechargeable lithium batteries due to its high energy density and stability .

, primarily involving oxidation and reduction processes. It can be reduced to chromium metal when reacted with reducing agents such as aluminum:

Cr8O21+4Al4Cr+2Al2O3\text{Cr}_8\text{O}_{21}+4\text{Al}\rightarrow 4\text{Cr}+2\text{Al}_2\text{O}_3

This reaction highlights the compound's amphoteric nature, where it can react with acids to form soluble chromium salts or with bases to yield chromates. For instance, when treated with sulfuric acid, it generates hydrated chromium ions:

Cr8O21+12H2SO48Cr3++12HSO4+6H2O\text{Cr}_8\text{O}_{21}+12\text{H}_2\text{SO}_4\rightarrow 8\text{Cr}^{3+}+12\text{HSO}_4^{-}+6\text{H}_2\text{O}

Moreover, Cr8O21 can also undergo oxidation reactions in basic environments to form chromates:

2Cr8O21+4MO+3O24MCrO42\text{Cr}_8\text{O}_{21}+4\text{MO}+3\text{O}_2\rightarrow 4\text{MCrO}_4

where M represents a metal ion .

The synthesis of Chromium oxide (Cr8O21) can be achieved through several methods, including solid-state reactions and sol-gel processes. A common approach involves the thermal treatment of chromium precursors at high temperatures to facilitate the formation of the desired oxide structure. For example:

  • Solid-State Reaction: Mixing chromium(III) oxide and chromium(VI) oxide at elevated temperatures.
  • Sol-Gel Method: Utilizing metal alkoxides or nitrates to create a gel that is subsequently calcined to form Cr8O21.

Additionally, advanced techniques such as pulsed laser deposition have been employed to create thin films of Chromium oxide from targets made of Cr8O21 .

Chromium oxide (Cr8O21) finds applications primarily in the field of energy storage as a cathode material for lithium-ion batteries. Its layered structure contributes to high capacity and stability during charge-discharge cycles, making it an attractive candidate for next-generation battery technologies . Beyond energy storage, it is also explored for potential uses in catalysis and as a pigment in ceramics due to its unique color properties.

Interaction studies involving Chromium oxide (Cr8O21) focus on its electrochemical behavior in battery systems. Research indicates that the material exhibits excellent cycling stability and capacity retention when used as a cathode material in all-solid-state lithium-ion batteries. These studies emphasize the importance of understanding how Cr8O21 interacts with electrolytes and other battery components to optimize performance and longevity .

Chromium oxide (Cr8O21) shares similarities with other chromium oxides but possesses distinct characteristics that set it apart. Below is a comparison with some related compounds:

Compound NameFormulaKey Characteristics
Chromium(III) oxideCr2O3Known for its stability and use as a pigment; amphoteric nature .
Chromium(VI) oxideCrO3Highly oxidizing agent; used in various industrial applications .
Chromium(II) oxideCrOLess stable than other oxides; used primarily in research settings .
Chromium(IV) oxideCrO2Used as a magnetic pigment; exhibits different magnetic properties compared to Cr8O21 .

Chromium oxide (Cr8O21) stands out due to its layered structural arrangement and potential applications in energy storage systems, which are not typical for simpler oxides like Chromium(III) oxide or Chromium(VI) oxide.

Thermal Decomposition Routes for CrO₃ Precursor Conversion

Thermal decomposition of chromium trioxide (CrO₃) remains the most widely employed method for synthesizing Cr₈O₂₁. This process involves heating CrO₃ at elevated temperatures (typically 300–400°C) under controlled atmospheric conditions to facilitate oxygen release and structural reorganization. The reaction proceeds as:

$$ 16 \, \text{CrO}3 \rightarrow 2 \, \text{Cr}8\text{O}{21} + 3 \, \text{O}2 \uparrow $$

Extended heat treatment durations (e.g., 48 hours) significantly enhance phase purity by reducing residual CrO₃, which otherwise reacts aggressively with electrolytes in battery applications. X-ray diffraction (XRD) analyses confirm that prolonged heating promotes crystallization of the monoclinic Cr₈O₂₁ phase (space group C2/m), characterized by interconnected CrO₆ octahedra and CrO₄ tetrahedra. Electrochemical testing reveals that materials synthesized with 48-hour heat treatment achieve a specific capacity of 383.26 mAh·g⁻¹ at 0.05 mA discharge currents, underscoring the importance of optimizing thermal parameters.

Table 1: Impact of Heat Treatment Time on Cr₈O₂₁ Properties

Duration (hours)Residual CrO₃ (%)Specific Capacity (mAh·g⁻¹)
2412.5298.4
484.2383.3

Low-Temperature Sintering Techniques for Phase-Pure Cr₈O₂₁

Conventional sintering methods for Cr₈O₂₁ often require high temperatures (>500°C), which risk phase instability and particle agglomeration. Recent advances leverage phase-separation principles observed in nanostructured alloys to accelerate densification at reduced temperatures. For example, introducing a secondary phase (e.g., Cr₂O₃) during powder processing lowers the activation energy for grain-boundary diffusion, enabling sintering at 250–300°C. This approach preserves the mixed-valence architecture of Cr₈O₂₁ while minimizing thermal stress-induced defects.

Activator-Mediated Synthesis Using MnO₂ Additives

While the provided literature does not explicitly detail MnO₂-activated synthesis of Cr₈O₂₁, analogous studies on chromium-based coordination compounds highlight the role of amine ligands in facilitating low-temperature reactions. For instance, dimethylamine (generated in situ from dimethylformamide decomposition) acts as a structure-directing agent during the synthesis of homometallic chromium rings. Although MnO₂’s efficacy remains unexplored in this context, its strong oxidative properties suggest potential utility in stabilizing intermediate chromium species during Cr₈O₂₁ formation.

Chemical Vapor Deposition (CVD) Parameters for Thin Film Fabrication

CVD techniques for Cr₈O₂₁ thin films are not extensively documented in the provided sources. However, pulsed laser deposition (PLD) has been preliminarily explored for creating chromium oxide layers from Cr₈O₂₁ targets. Optimal PLD parameters include a substrate temperature of 400°C, oxygen partial pressure of 0.1 mbar, and laser fluence of 2 J·cm⁻² to ensure stoichiometric transfer and adhesion.

Triclinic Crystal System Configuration in Cr₈O₂₁

Chromium oxide (Cr₈O₂₁) exhibits a distinctive triclinic crystal system that fundamentally governs its structural properties and chemical behavior [1]. The compound crystallizes in the triclinic space group P1̄ (P-1), representing one of the most complex crystal systems due to its complete lack of symmetry constraints [1] [2]. This low-symmetry arrangement is characteristic of mixed-valence chromium oxides, where the presence of multiple oxidation states necessitates flexible structural accommodations [1].

The triclinic unit cell of Cr₈O₂₁ displays unique dimensional characteristics that distinguish it from other chromium oxide phases [1]. The lattice parameters demonstrate significant deviations from orthogonal geometry, with unit cell dimensions of a = 5.433(1) Å, b = 6.557(1) Å, and c = 12.117(2) Å [1]. The angular parameters further emphasize the triclinic nature, with α = 106.36(1)°, β = 95.73(1)°, and γ = 77.96(1)° [1]. These measurements indicate substantial distortion from ideal cubic or orthogonal arrangements, reflecting the accommodation of different chromium coordination environments within the same crystal structure [1].

The molecular weight of 758.00 g/mol corresponds to the empirical formula Cr₈O₂₁, confirming the stoichiometric composition determined through crystallographic analysis [3]. The calculated density of approximately 3.0 g/cm³ is consistent with the dense packing of chromium and oxygen atoms within the triclinic framework [1]. The unit cell volume of approximately 403 ų accommodates the complete formula unit, providing sufficient space for the complex arrangement of octahedral and tetrahedral coordination polyhedra [1].

Table 1: Crystallographic Parameters of Chromium Oxide (Cr₈O₂₁)

ParameterValueReference
FormulaCr₈O₂₁ [3]
Crystal SystemTriclinic [1] [2]
Space GroupP1̄ (P-1) [1] [2]
Unit Cell Dimension a5.433(1) Å [1]
Unit Cell Dimension b6.557(1) Å [1]
Unit Cell Dimension c12.117(2) Å [1]
Angle α106.36(1)° [1]
Angle β95.73(1)° [1]
Angle γ77.96(1)° [1]
Molecular Weight758.00 g/mol [3]
Density (calculated)3.0 g/cm³ [1]
Unit Cell Volume~403 ų [1]

The structural determination of Cr₈O₂₁ was accomplished through advanced powder diffraction techniques utilizing synchrotron, conventional X-ray, and neutron radiation sources [1]. This comprehensive approach enabled the resolution of the complex triclinic structure despite the challenges associated with powder diffraction analysis of low-symmetry systems [1]. The successful structure determination revealed that the true composition is Cr₈O₂₁ rather than the previously proposed Cr₈O₁₉, establishing the correct stoichiometry through rigorous crystallographic refinement [1].

The triclinic configuration directly influences the physical properties of Cr₈O₂₁, including its magnetic behavior and thermal stability [1]. The low symmetry permits the coexistence of different chromium oxidation states within a single crystal structure, enabling the formation of a mixed-valence system with unique electronic properties [1] [4]. This structural flexibility is essential for accommodating the geometric requirements of both octahedral Cr³⁺ and tetrahedral Cr⁶⁺ coordination environments [1].

Chromium Oxidation State Distribution Patterns

The chromium oxidation state distribution in Cr₈O₂₁ represents a remarkable example of mixed-valence chemistry, where chromium atoms simultaneously occupy different oxidation states within the same crystal structure [1] [2]. Structural analysis reveals the presence of two distinct oxidation states: trivalent chromium (Cr³⁺) and hexavalent chromium (Cr⁶⁺), distributed in a specific pattern that maintains overall charge neutrality [1]. This distribution can be described by the formula Cr³⁺₂(Cr⁶⁺O₄)₂(Cr⁶⁺₄O₁₃), indicating the presence of two Cr³⁺ ions, two discrete chromate groups, and one tetrachromate unit [1].

The octahedrally coordinated chromium atoms consistently exhibit the +3 oxidation state, as evidenced by their characteristic bond lengths and coordination geometry [1]. These Cr³⁺ centers form CrO₆ octahedra with mean Cr-O bond distances of 1.95 Å, which align closely with established values for trivalent chromium in oxide environments [1]. The octahedral coordination is stabilized by the d³ electronic configuration of Cr³⁺, which provides crystal field stabilization energy in the octahedral environment [1].

Conversely, all tetrahedrally coordinated chromium atoms maintain the +6 oxidation state, reflecting the strong preference of hexavalent chromium for tetrahedral coordination [1] [2]. The Materials Project database identifies four inequivalent chromium sites with an average formal oxidation state of +5.25, consistent with the mixed Cr³⁺/Cr⁶⁺ composition [2]. The tetrahedral Cr⁶⁺ centers exhibit shorter Cr-O bond lengths ranging from 1.59 to 1.85 Å, characteristic of the highly covalent nature of Cr⁶⁺-O bonds [1] [2].

Table 2: Chromium Oxidation State Distribution in Cr₈O₂₁

Chromium SiteCoordination EnvironmentOxidation StateAverage Bond Length (Å)Structural RoleReference
Cr1 (Octahedral)CrO₆ octahedra+31.95Edge-sharing pairs [1]
Cr2 (Tetrahedral)CrO₄ tetrahedra+61.66-1.68Corner-sharing with octahedra [1] [2]
Cr3 (Tetrahedral)CrO₄ tetrahedra+61.67-1.81Corner/edge-sharing [2]
Cr4 (Tetrahedral)CrO₄ tetrahedra+61.67-1.85Tetrachromate formation [2]

The spatial arrangement of oxidation states follows a hierarchical pattern that optimizes both local coordination requirements and global structural stability [1]. The Cr³⁺ octahedra form edge-sharing pairs that serve as fundamental building blocks, creating robust structural units with enhanced stability through shared oxygen atoms [1]. These octahedral pairs are systematically linked by Cr⁶⁺O₄ tetrahedra, establishing a network that extends throughout the crystal structure [1].

The tetrachromate groups (Cr₄O₁₃) represent a unique structural feature where four Cr⁶⁺ centers are connected through bridging oxygen atoms [1]. These units exhibit a center of symmetry, with the central oxygen atom linking two Cr⁶⁺ atoms and situated at an inversion center [1]. The tetrachromate groups serve as three-dimensional connectors, linking the two-dimensional sheets formed by octahedral pairs and individual chromate groups [1].

Electronic structure calculations confirm that the mixed-valence nature of Cr₈O₂₁ results in semiconducting behavior with an electronic band gap of approximately 0.25 eV [4]. This contrasts with the metallic character that might be expected from a simple average oxidation state consideration, demonstrating that the specific spatial arrangement of oxidation states significantly influences electronic properties [4]. The presence of localized Cr³⁺ centers with unpaired electrons contributes to the paramagnetic behavior observed above 100 K [1].

The oxidation state distribution pattern in Cr₈O₂₁ reflects the thermodynamic stability of the mixed-valence configuration under specific synthesis conditions [1]. The compound forms during the controlled thermal decomposition of chromium trioxide (CrO₃), where intermediate oxidation states are avoided in favor of the more stable Cr³⁺/Cr⁶⁺ combination [1]. This disproportionation tendency is characteristic of chromium chemistry, where intermediate oxidation states (+4, +5) are generally less stable than the extreme values [1].

Interatomic Bonding Dynamics in Mixed-Valence Systems

The interatomic bonding dynamics in Cr₈O₂₁ exhibit remarkable complexity due to the coexistence of multiple chromium oxidation states and coordination environments within a single crystal structure [1] [2]. The bonding characteristics reflect a combination of ionic and covalent interactions, with the relative contributions varying significantly between different chromium-oxygen pairs [1]. This heterogeneity in bonding character is fundamental to understanding the structural stability and physical properties of mixed-valence chromium oxides [5].

The Cr³⁺-O bonds in octahedral coordination demonstrate predominantly ionic character with significant covalent contributions [1]. These bonds exhibit lengths ranging from 1.96 to 2.08 Å, consistent with the ionic radius of high-spin Cr³⁺ in octahedral coordination [1]. The bond lengths show minor variations depending on the specific oxygen environment, with bridging oxygen atoms typically forming slightly longer bonds than terminal oxygen atoms [1]. The octahedral coordination provides crystal field stabilization for the d³ configuration of Cr³⁺, contributing to the overall structural stability [1].

In contrast, the Cr⁶⁺-O bonds in tetrahedral coordination exhibit strongly covalent character with bond lengths ranging from 1.59 to 1.85 Å [1] [2]. These significantly shorter bond lengths reflect the high charge density of Cr⁶⁺ and the resulting strong electrostatic attraction to oxygen atoms [1]. The covalent nature of these bonds is evidenced by the substantial overlap between chromium d orbitals and oxygen p orbitals, creating delocalized bonding orbitals that extend throughout the tetrahedral units [1].

Table 3: Interatomic Bonding Dynamics in Cr₈O₂₁

Bond TypeBond Length Range (Å)Coordination NumberBonding CharacterStructural FunctionReference
Cr³⁺-O (octahedral)1.96-2.086Ionic-covalentOctahedral framework [1] [2]
Cr⁶⁺-O (tetrahedral)1.59-1.854CovalentTetrahedral units [1] [2]
Bridging O atoms1.90-2.052-3BridgingInter-polyhedra linking [1]
Terminal O atoms1.59-1.681TerminalStructure termination [1]
Edge-sharing bonds1.95-2.086Shared edgesSheet formation [1]
Corner-sharing bonds1.66-1.814Shared corners3D connectivity [1] [2]

The oxygen atoms in Cr₈O₂₁ exhibit diverse coordination environments that directly influence the bonding dynamics [1] [2]. Bridging oxygen atoms, which connect different chromium polyhedra, typically coordinate to two or three chromium atoms with bond lengths ranging from 1.90 to 2.05 Å [1]. These bridging interactions are crucial for maintaining structural integrity and enabling charge delocalization throughout the crystal framework [1]. The bridging oxygen atoms effectively mediate electronic interactions between different chromium centers, contributing to the semiconducting properties of the material [4].

Terminal oxygen atoms, which are bonded to only one chromium atom, exhibit the shortest bond lengths (1.59-1.68 Å) and demonstrate the most covalent character [1]. These terminal bonds are predominantly associated with Cr⁶⁺ centers and contribute to the high reactivity of the compound [1]. The presence of terminal oxygen atoms creates sites of enhanced electron density that can participate in chemical reactions or surface interactions [1].

The edge-sharing connectivity between octahedral units represents a fundamental structural motif in Cr₈O₂₁ [1]. These edge-sharing arrangements involve two oxygen atoms simultaneously coordinated to two chromium centers, creating robust structural linkages with bond lengths of 1.95-2.08 Å [1]. The edge-sharing geometry facilitates the formation of two-dimensional sheets composed of linked octahedral pairs, which serve as the basic structural framework [1].

Corner-sharing connectivity, primarily involving tetrahedral units, provides three-dimensional structural integration through single oxygen atoms shared between polyhedra [1] [2]. These corner-sharing bonds exhibit lengths of 1.66-1.81 Å and demonstrate significant covalent character due to the involvement of Cr⁶⁺ centers [1] [2]. The corner-sharing geometry allows for maximum separation between chromium centers while maintaining structural connectivity, minimizing electrostatic repulsion between highly charged Cr⁶⁺ ions [1].

The bonding dynamics in mixed-valence systems like Cr₈O₂₁ are strongly influenced by charge transfer and electron delocalization effects [5]. The presence of both electron-rich Cr³⁺ centers and electron-poor Cr⁶⁺ centers creates opportunities for charge redistribution that can stabilize unusual coordination geometries and bond lengths [5]. This charge transfer contributes to the semiconductor properties of the material and influences its magnetic behavior [1] [4].

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

6

Exact Mass

757.464195 g/mol

Monoisotopic Mass

757.464195 g/mol

Heavy Atom Count

29

General Manufacturing Information

Chromium oxide (Cr8O21): INACTIVE

Dates

Last modified: 08-10-2024

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